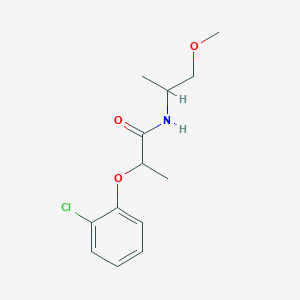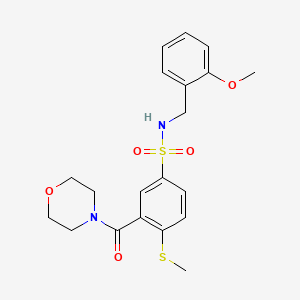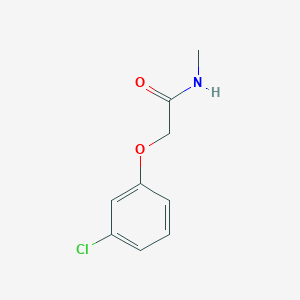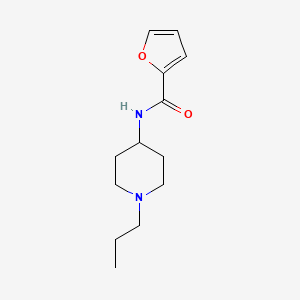![molecular formula C15H11N5O B4840074 7-methyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4840074.png)
7-methyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Descripción general
Descripción
7-methyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicine and biological research. This compound is commonly referred to as MPTP and has been studied for its ability to act as an inhibitor of certain enzymes and receptors, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of MPTP involves its ability to bind to specific enzymes and receptors, thereby inhibiting their activity. For example, MPTP has been shown to bind to the active site of protein kinases, preventing them from phosphorylating their target proteins. This leads to a disruption of normal cell signaling and regulation, which can have a variety of effects depending on the specific enzyme or receptor being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are complex and varied, depending on the specific enzyme or receptor being targeted. For example, the inhibition of protein kinases by MPTP can lead to a disruption of normal cell signaling and regulation, which can have a variety of effects on cellular processes such as cell growth, differentiation, and apoptosis. In addition, MPTP has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of certain diseases such as cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MPTP in lab experiments is its ability to selectively inhibit specific enzymes and receptors, allowing researchers to study the effects of these molecules in a controlled environment. However, one of the limitations of using MPTP is its potential toxicity, as it has been shown to cause damage to certain cell types at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving MPTP. One area of interest is the development of new drugs based on the structure of MPTP, which may have improved efficacy and fewer side effects. In addition, further studies are needed to better understand the biochemical and physiological effects of MPTP, as well as its potential applications in the treatment of various diseases. Finally, research is needed to identify new targets for MPTP, as well as other compounds with similar mechanisms of action, in order to expand the range of applications for this promising molecule.
Aplicaciones Científicas De Investigación
MPTP has been extensively studied for its potential applications in medicine and biological research. One of the most promising areas of research involves the use of MPTP as an inhibitor of certain enzymes and receptors. For example, MPTP has been shown to inhibit the activity of protein kinases, which are important enzymes that play a critical role in cell signaling and regulation.
Propiedades
IUPAC Name |
11-methyl-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c1-19-8-7-12-11(14(19)21)9-16-15-17-13(18-20(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXMBOPCCJMBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-tert-butylcyclohexyl)-2-{[5-(5-isopropyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840000.png)
![3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4840005.png)

![N-isopropyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4840021.png)
![[4-({[(4-acetylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4840030.png)
![3-(3-chlorobenzyl)-7-methyl-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4840043.png)
![2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4840062.png)
![N-(4-methoxyphenyl)-4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4840070.png)




![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840108.png)